molecular formula C8H8BrN3O B1319898 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one CAS No. 188533-15-5

3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one

Cat. No.: B1319898
CAS No.: 188533-15-5
M. Wt: 242.07 g/mol
InChI Key: RYUKCYGBLNMDSK-UHFFFAOYSA-N
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Description

“3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one” is a chemical compound that has gained significant interest in recent years due to its potential applications. It has a molecular weight of 242.07 g/mol. The IUPAC name for this compound is 3-bromo-1-(2-pyridinyl)-2-pyrrolidinone .


Synthesis Analysis

Pyrimidines, which include the compound , are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . Pyrrolidine rings, a key component of the compound, can be constructed from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of the compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of the compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized, for example, with proline derivatives .

Scientific Research Applications

Antiviral and Antibacterial Applications

  • Antiviral Activity : Derivatives of this compound, such as 5-bromo-substituted tubercidin, have shown substantial antiviral properties against a range of RNA viruses. These derivatives demonstrate significant activity, especially in inhibiting high-molecular-weight cellular RNA species like mRNA and rRNA (Bergstrom et al., 1984).
  • Antibacterial Evaluation : Novel derivatives of 3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one have been synthesized and evaluated for their antibacterial activity. Certain compounds have shown promising results in this regard, with moderate to significant effectiveness against bacterial strains (Afrough et al., 2019).

Synthesis and Characterization of Derivatives

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound, exploring their biological properties. For example, derivatives like 5-bromo-6-methylisocytosine have been studied for their tautomeric forms and hydrogen-bonding patterns (Gerhardt & Bolte, 2016).
  • Novel Compound Series : A series of new compounds involving this compound have been synthesized and characterized, revealing varied biological activities. These include potential anti-inflammatory agents and compounds with analgesic properties (Chaydhary et al., 2015).

Application in Drug Synthesis

  • Synthesis of Nilotinib : This compound has been used in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. It serves as a key intermediate in the synthesis process, highlighting its importance in medicinal chemistry (Yankun et al., 2011).

Chemical Properties and Reactions

  • Chemical Reactivity : Studies have explored the chemical reactivity of this compound, such as its interaction with tosylmethyl isocyanide, leading to the synthesis of various heterocyclic systems. This demonstrates the compound's utility in creating complex chemical structures (Mendiola et al., 2004).

Mechanism of Action

While the specific mechanism of action for “3-Bromo-1-pyrimidin-2-ylpyrrolidin-2-one” is not mentioned in the retrieved papers, pyrimidines in general have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Properties

IUPAC Name

3-bromo-1-pyrimidin-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-2-5-12(7(6)13)8-10-3-1-4-11-8/h1,3-4,6H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKCYGBLNMDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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